Potassium 4-hydroxyphenyltrifluoroborate
Overview
Description
Potassium 4-hydroxyphenyltrifluoroborate is an organoboron compound with the molecular formula C6H5BF3KO. It is a member of the potassium trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis .
Mechanism of Action
Target of Action
Potassium 4-hydroxyphenyltrifluoroborate is a special class of organoboron reagents . It is primarily used in Suzuki–Miyaura-type reactions . The primary targets of this compound are the molecules involved in these reactions.
Mode of Action
This compound interacts with its targets by participating in cross-coupling reactions . It offers several advantages over the corresponding boronic acids and esters as it is moisture- and air-stable and remarkably compliant with strong oxidative conditions .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic chemistry to synthesize a variety of products, including biaryls, which are common motifs in pharmaceuticals and organic materials.
Pharmacokinetics
Its stability in air and moisture suggests that it may have good stability in various environments, which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of moisture and air. It is stable in these conditions, which makes it a versatile reagent in various chemical reactions .
Biochemical Analysis
Biochemical Properties
Potassium 4-hydroxyphenyltrifluoroborate plays a significant role in biochemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with oxidative enzymes, facilitating the formation of carbon-carbon bonds. The nature of these interactions involves the transfer of the trifluoroborate group to the target molecule, enhancing the reaction’s efficiency and selectivity .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. Additionally, it can impact gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of certain proteases by binding to their catalytic sites, preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under prolonged exposure to light or moisture. Long-term studies have shown that its effects on cellular function can vary, with some cells exhibiting adaptive responses to its presence. For instance, continuous exposure to this compound can lead to changes in gene expression profiles and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical effects without adverse outcomes. At higher doses, it can induce toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, beyond which toxicity becomes apparent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels. For example, it can enhance the activity of enzymes involved in the oxidative metabolism of phenolic compounds, leading to increased production of reactive oxygen species (ROS) and subsequent cellular responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes by transporter proteins, facilitating its intracellular accumulation. Additionally, it can bind to cytoplasmic and nuclear proteins, influencing its localization and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it can be found in the nucleus, where it can interact with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 4-hydroxyphenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyphenylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired trifluoroborate salt .
Industrial Production Methods
Industrial production of potassium trifluoroborates, including this compound, often involves scalable and efficient synthetic routes. These methods are designed to ensure high yields and purity of the final product. The use of potassium fluoride and boronic acids or esters is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-hydroxyphenyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often leading to the formation of phenolic compounds.
Reduction: Reduction reactions can convert it into different boron-containing species.
Substitution: It is frequently used in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water. Reaction conditions typically involve moderate temperatures and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. In Suzuki-Miyaura coupling, for example, the product is often a biaryl compound, which is valuable in pharmaceuticals and materials science .
Scientific Research Applications
Potassium 4-hydroxyphenyltrifluoroborate has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceutical compounds, especially those requiring complex molecular architectures.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Potassium 4-hydroxyphenyltrifluoroborate is unique among trifluoroborates due to its hydroxyl functional group, which can participate in additional hydrogen bonding and other interactions. Similar compounds include:
Potassium phenyltrifluoroborate: Lacks the hydroxyl group, making it less versatile in certain reactions.
Potassium 4-methoxyphenyltrifluoroborate: Contains a methoxy group instead of a hydroxyl group, affecting its reactivity and applications.
Potassium 4-bromophenyltrifluoroborate: The presence of a bromine atom introduces different reactivity patterns, particularly in halogenation reactions.
This compound stands out due to its unique combination of stability, reactivity, and functional group compatibility, making it a valuable reagent in various fields of research and industry.
Properties
IUPAC Name |
potassium;trifluoro-(4-hydroxyphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3O.K/c8-7(9,10)5-1-3-6(11)4-2-5;/h1-4,11H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZQZSRIHYVYCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)O)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673098 | |
Record name | Potassium trifluoro(4-hydroxyphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015082-71-9 | |
Record name | Potassium trifluoro(4-hydroxyphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 4-hydroxyphenyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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